Epiamastatin hydrochloride
Overview
Description
Epiamastatin hydrochloride is a potent inhibitor of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This compound is a diastereoepimer of amastatin, a known aminopeptidase inhibitor . It is primarily used in biochemical research due to its ability to modulate enzyme activity.
Mechanism of Action
Target of Action
Epiamastatin hydrochloride primarily targets the H1 receptor, a histamine receptor . The H1 receptor plays a crucial role in mediating allergic responses in the body .
Mode of Action
This compound interacts with its targets in a multi-action manner that inhibits the allergic response in three ways :
- It prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to allergic responses. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, this compound disrupts the biochemical pathways that would normally lead to an allergic response .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of allergic responses. By interacting with its targets and affecting related biochemical pathways, this compound can prevent itching associated with allergic conjunctivitis .
Biochemical Analysis
Biochemical Properties
Epiamastatin hydrochloride is suggested to play a role in biochemical reactions, particularly those involving aminopeptidases . There are no reports of it interacting with enzymes, proteins, or other biomolecules .
Cellular Effects
There is currently no information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There are no reports of it exerting effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of this compound over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no information available on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
There is currently no information available on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with .
Transport and Distribution
There is currently no information available on how this compound is transported and distributed within cells and tissues .
Subcellular Localization
There is currently no information available on the subcellular localization of this compound and any effects on its activity or function .
Preparation Methods
The synthesis of Epiamastatin hydrochloride involves several steps, starting from the appropriate amino acid derivatives. The synthetic route typically includes the following steps:
Formation of the peptide chain: This involves coupling reactions between amino acid derivatives to form the desired peptide sequence.
Hydroxylation and protection: The peptide is hydroxylated at specific positions, and protective groups are added to prevent unwanted reactions.
Final deprotection and purification: The protective groups are removed, and the compound is purified to achieve the desired purity level.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Epiamastatin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the compound.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: this compound can undergo substitution reactions, particularly at the amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Epiamastatin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study enzyme inhibition and to develop new inhibitors for various enzymes.
Biology: The compound is used to investigate the role of matrix metalloproteinases in cellular processes.
Medicine: Research on this compound contributes to the development of therapeutic agents for diseases involving extracellular matrix degradation, such as cancer and arthritis.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Epiamastatin hydrochloride is similar to other matrix metalloproteinase inhibitors, such as amastatin and bestatin. it is unique due to its specific stereochemistry, which affects its binding affinity and inhibitory activity. Other similar compounds include:
Amastatin: Another aminopeptidase inhibitor with a different stereochemistry.
Bestatin: A competitive inhibitor of aminopeptidases with a distinct structure and mechanism of action.
This compound’s unique stereochemistry makes it a valuable tool in research, providing insights into enzyme inhibition and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUPCKQTDKNLS-TXUMRZAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100992-59-4 | |
Record name | Epiamastatin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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